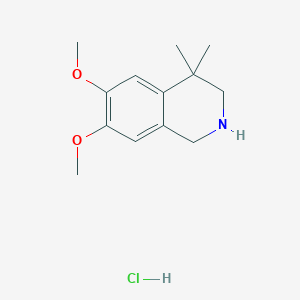

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

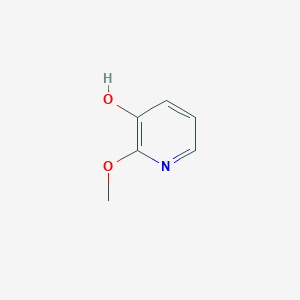

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the isoquinoline class of compounds. It is also referred to as heliamine and has been isolated from the Mexican cereoid plant Backebergia militaris .

Synthesis Analysis

The synthesis of 1-substituted tetrahydroisoquinolines involves the cyclization of an N-acyl derivative of β-phenylethylamine. Researchers have optimized the lithiation of N-tert-butoxycarbonyl (N-Boc)-1,2,3,4-tetrahydroisoquinoline using in situ IR spectroscopy. Optimum conditions involve using n-butyllithium in THF at -50°C for less than 5 minutes, followed by quenching with electrophiles to yield 1-substituted 1,2,3,4-tetrahydroisoquinolines .

Molecular Structure Analysis

The empirical formula of 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C11H15NO2, with a molecular weight of 193.24 g/mol. Its InChI key is CEIXWJHURKEBMQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promising results as a non-narcotic analgesic with pronounced anti-inflammatory effects. In studies, this compound demonstrated significant analgesic and anti-inflammatory activity, surpassing the effects of some conventional treatments like diclofenac sodium (Rakhmanova et al., 2022).

Local Anesthetic Activity

This compound also exhibits high local anesthetic activity. Research on its derivatives revealed effectiveness in providing anesthesia, with some compounds showing higher activity than lidocaine, a commonly used local anesthetic. This suggests potential for further development as a local anesthetic agent (Azamatov et al., 2023).

Synthesis and Stereochemistry

Studies on the synthesis and absolute stereochemistry of this compound and its derivatives have been conducted. These include methods for enantioselective synthesis and investigations into the crystal structure of its salt forms, providing insights into its molecular behavior and potential applications (Mondeshka et al., 1992).

Anticonvulsant Effects

Some derivatives of this compound have been identified as having significant anticonvulsant activity. These findings are based on pharmacological tests and computational studies, indicating the potential for these compounds in treating epilepsy (Gitto et al., 2010).

Synthesis for Specific Applications

Research on the scalable synthesis of N-halo compounds, including variants of tetrahydroisoquinoline, highlights the potential for large-scale production, which is crucial for practical applications in various fields (Zhong & Bulger, 2011).

Potential as Antiglioma Agents

Novel analogs of tetrahydroisoquinoline, including those with dimethoxy groups, have shown promising results as antiglioma agents. These compounds have demonstrated selectivity and potency in inhibiting glioma cells, suggesting a potential therapeutic use in cancer treatment (Patil et al., 2010).

Safety and Hazards

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may cause serious eye and skin irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name |

6,7-dimethoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2)8-14-7-9-5-11(15-3)12(16-4)6-10(9)13;/h5-6,14H,7-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZRKYKCEYHHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=CC(=C(C=C21)OC)OC)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2764250.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2764251.png)

![2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2764256.png)

![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2764257.png)

![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)